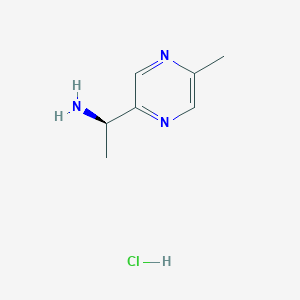
(r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C6H10ClN3 . It has a molecular weight of 159.6167 .
Molecular Structure Analysis
The molecular structure of “®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride” consists of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms . The exact arrangement of these atoms in the molecule would require more specific information or computational modeling .Chemical Reactions Analysis
Specific chemical reactions involving “®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride” are not available in the resources I accessed. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Applications De Recherche Scientifique
Behavioral Pharmacology of Novel Compounds
A review on the behavioral pharmacology of AR-A000002, a novel selective 5-HT1B antagonist, demonstrated potential anxiolytic and antidepressant effects. This substance is relevant due to its selective antagonism of 5-HT receptors, a common target for psychiatric treatment research. These findings support the utility of 5-HT1B antagonists in treating anxiety and affective disorders (Hudzik et al., 2003).
Atypical Antipsychotic Activity
JL13, a pyridobenzoxazepine compound, has been studied for its atypical antipsychotic activity, highlighting the search for compounds with improved therapeutic profiles compared to existing medications. This research is significant for understanding how novel chemical structures can influence receptor activity and psychiatric outcomes (Bruhwyler et al., 1997).
Anti-inflammatory Applications of Psychedelics
The anti-inflammatory potential of certain compounds acting on the 5-HT2A receptor, including psychedelics, has been explored, suggesting novel therapeutic strategies for inflammatory disorders. This research avenue is crucial for developing treatments that regulate inflammatory pathways via previously unexplored mechanisms (Flanagan & Nichols, 2018).
DNA Minor Groove Binders
Investigations into compounds like Hoechst 33258, which binds to the minor groove of DNA, offer insights into drug design and the molecular basis for DNA sequence recognition. Such studies are foundational for developing drugs targeting specific DNA sequences or structures, with implications for cancer therapy and genetic diseases (Issar & Kakkar, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R)-1-(5-methylpyrazin-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-3-10-7(4-9-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXYFVNOEVQXIV-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)[C@@H](C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2533512.png)

![ethyl 4-(2-(2-oxo-5a,6-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)acetamido)benzoate](/img/structure/B2533514.png)
![ethyl 3-cyano-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533515.png)
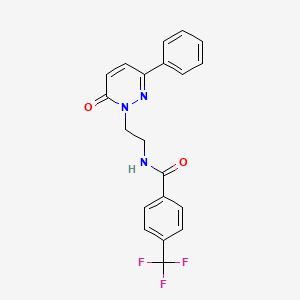
![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533518.png)
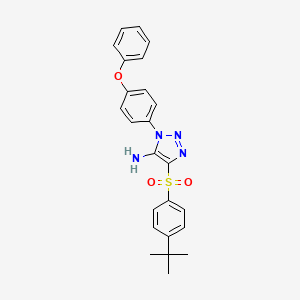
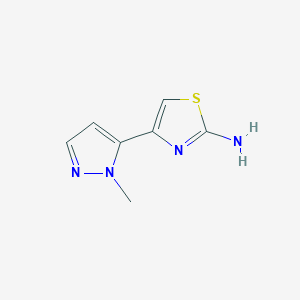
![3-[(3-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2533525.png)
![7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine](/img/structure/B2533528.png)
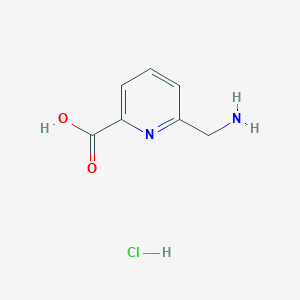


![6-(Bromomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2533535.png)